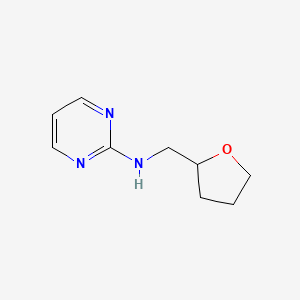

N-(oxolan-2-ylmethyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

New Derivative Synthesis : The synthesis of new N-arylpyrimidin-2-amine derivatives demonstrates the chemical versatility and potential for creating heterocyclic compounds with varied applications. Such compounds were synthesized using optimized Buchwald-Hartwig amination conditions, showcasing moderate to good yields and the adaptability of N-(oxolan-2-ylmethyl)pyrimidin-2-amine for generating new molecules (El-Deeb, Ryu, & Lee, 2008).

Efficient Ligand for Copper-Catalyzed Amination : N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, a related compound, was found to be an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature, pointing towards the importance of N-(oxolan-2-ylmethyl)pyrimidin-2-amine in facilitating moderate to excellent yields in catalytic systems with high functional group tolerance (Wang et al., 2015).

Biological Activity and Potential Applications

Insecticidal and Antibacterial Potential : Compounds derived from pyrimidin-2-amine have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, highlighting the broader implications of N-(oxolan-2-ylmethyl)pyrimidin-2-amine derivatives in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Antitumor, Antifungal, and Antibacterial Activities : Synthesis and characterization of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, revealed significant antitumor, antifungal, and antibacterial activities. Such studies underscore the therapeutic potential of compounds based on N-(oxolan-2-ylmethyl)pyrimidin-2-amine, offering insights into their pharmacophore sites for developing new drugs (Titi et al., 2020).

Chemical Transformations and Mechanistic Insights

Oxidation and Corrosion Inhibition : Some pyrimidinic Schiff bases, structurally related to N-(oxolan-2-ylmethyl)pyrimidin-2-amine, have shown efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. This illustrates the compound's potential in industrial applications, particularly in materials science and engineering to prevent corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Predicting Chemical Transformations : Tandem mass spectrometry has been utilized to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, demonstrating the role of N-(oxolan-2-ylmethyl)pyrimidin-2-amine in facilitating understanding of reaction mechanisms and potential chemical transformations in solution (Wang et al., 2006).

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPBWSVZVQRURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxolan-2-ylmethyl)pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987216.png)

![Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate](/img/structure/B2987223.png)

![ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2987224.png)

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B2987225.png)

![Methyl 2-{[6-(tert-butyl)-3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate](/img/structure/B2987230.png)